molecular formula C24H18N4O B12542692 (1H-Indazol-3-yl)(2-{[(quinolin-6-yl)methyl]amino}phenyl)methanone CAS No. 821767-48-0

(1H-Indazol-3-yl)(2-{[(quinolin-6-yl)methyl]amino}phenyl)methanone

Cat. No.: B12542692
CAS No.: 821767-48-0
M. Wt: 378.4 g/mol
InChI Key: HBSXWFBLJONDCO-UHFFFAOYSA-N
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Description

(1H-Indazol-3-yl)(2-{[(quinolin-6-yl)methyl]amino}phenyl)methanone is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1H-Indazol-3-yl)(2-{[(quinolin-6-yl)methyl]amino}phenyl)methanone typically involves multi-step organic reactions. One common method includes the condensation of indazole derivatives with quinoline-based intermediates under controlled conditions. The reaction often requires catalysts such as palladium or copper to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification methods, such as chromatography, is essential to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

(1H-Indazol-3-yl)(2-{[(quinolin-6-yl)methyl]amino}phenyl)methanone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the indazole or quinoline rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogenated derivatives and nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce fully hydrogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, (1H-Indazol-3-yl)(2-{[(quinolin-6-yl)methyl]amino}phenyl)methanone is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.

Medicine

In medicine, this compound is investigated for its therapeutic potential. It may have applications in treating diseases such as cancer or neurological disorders due to its ability to interact with specific molecular targets.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (1H-Indazol-3-yl)(2-{[(quinolin-6-yl)methyl]amino}phenyl)methanone involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(5,5,5-Trichloropentyl)-1H-1,2,4-Triazole Compound with Dichlorocobalt
  • 3-Fluoro-7-Hydroxy-Chroman-2,4-Dione Compound with (1,4)Dioxane

Uniqueness

Compared to similar compounds, (1H-Indazol-3-yl)(2-{[(quinolin-6-yl)methyl]amino}phenyl)methanone stands out due to its unique combination of indazole and quinoline moieties. This structure provides distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

821767-48-0

Molecular Formula

C24H18N4O

Molecular Weight

378.4 g/mol

IUPAC Name

1H-indazol-3-yl-[2-(quinolin-6-ylmethylamino)phenyl]methanone

InChI

InChI=1S/C24H18N4O/c29-24(23-18-7-1-4-10-22(18)27-28-23)19-8-2-3-9-21(19)26-15-16-11-12-20-17(14-16)6-5-13-25-20/h1-14,26H,15H2,(H,27,28)

InChI Key

HBSXWFBLJONDCO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=NN2)C(=O)C3=CC=CC=C3NCC4=CC5=C(C=C4)N=CC=C5

Origin of Product

United States

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